

"hydrobromide monohydrate solubility in different organic solvents"

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Compound of Interest

Compound Name: *Hydrobromide monohydrate*

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An In-depth Technical Guide to the Solubility of Dextromethorphan **Hydrobromide Monohydrate** in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dextromethorphan **Hydrobromide Monohydrate** in various organic solvents. The information is intended to support research, development, and formulation activities within the pharmaceutical industry. Due to the general nature of the initial query, this document focuses on a widely used and well-documented active pharmaceutical ingredient, Dextromethorphan **Hydrobromide Monohydrate**.

Introduction to Dextromethorphan **Hydrobromide Monohydrate**

Dextromethorphan **Hydrobromide Monohydrate** is the salt form of dextromethorphan, a synthetically produced morphinan derivative.^[1] It is widely used as an over-the-counter antitussive (cough suppressant) agent that acts centrally on the cough center in the medulla.^[1] ^[2] The compound has the chemical formula C₁₈H₂₆BrNO, H₂O and a molecular weight of 370.3 g/mol .^[2]^[3] Understanding its solubility in different solvents is crucial for various stages of drug development, including formulation, purification, and the development of analytical methods.

Solubility Profile of Dextromethorphan Hydrobromide Monohydrate

The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. Dextromethorphan **Hydrobromide Monohydrate** exhibits a varied solubility profile across different organic solvents.

Qualitative Solubility

The qualitative solubility provides a general understanding of how Dextromethorphan **Hydrobromide Monohydrate** behaves in common organic solvents.

- Alcohol (Ethanol): Freely soluble.[1][2][4][5][6]
- Chloroform: Freely soluble.[3][4][5][6]
- Ether: Practically insoluble.[3][4][5][6]
- Water: Sparingly soluble.[1][2][4][6]

Quantitative Solubility Data

Quantitative solubility data provides precise measurements of the amount of solute that can dissolve in a given solvent under specific conditions.

Solvent	Temperature	Solubility
Water	25°C	1.5 g/100 mL
Ethanol	Not Specified	25 g/100 mL
Dimethyl Sulfoxide (DMSO)	Not Specified	74 mg/mL

Experimental Protocol for Solubility Determination

The following section outlines a generalized experimental protocol for determining the solubility of Dextromethorphan **Hydrobromide Monohydrate**. This method is based on the widely accepted equilibrium shake-flask method.

Principle

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured using a suitable analytical technique.

Materials and Equipment

- Dextromethorphan **Hydrobromide Monohydrate**
- Selected organic solvents (e.g., ethanol, methanol, acetone)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Analytical balance
- Volumetric flasks and pipettes

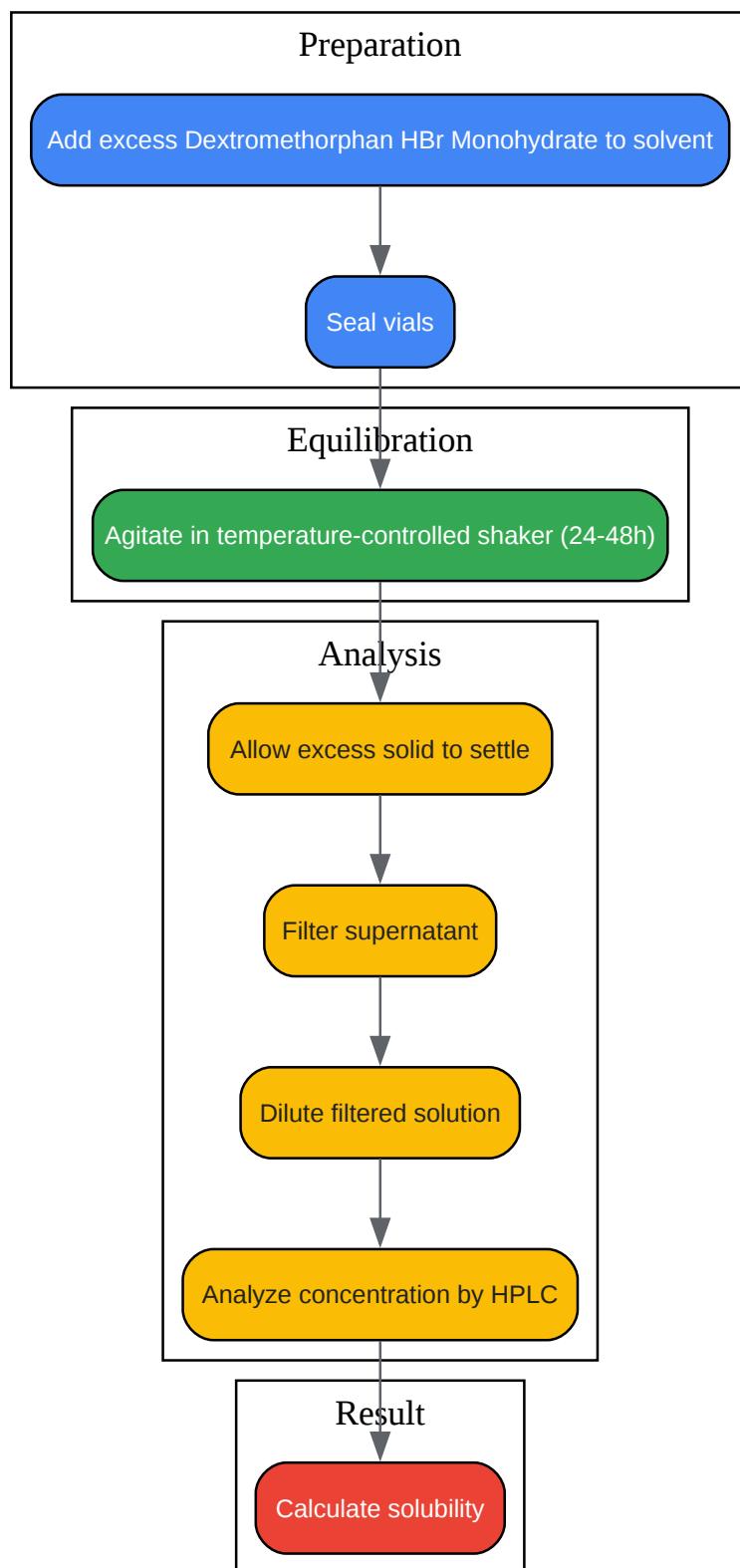
Experimental Procedure

- Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade).
- Sample Preparation: Add an excess amount of Dextromethorphan **Hydrobromide Monohydrate** to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Sample Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
- Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the calibration range of the analytical method.
- Concentration Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of Dextromethorphan **Hydrobromide Monohydrate**.
- Calculation of Solubility: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Dextromethorphan **Hydrobromide Monohydrate**.



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Caption: Experimental workflow for solubility determination.

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